5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group
Properties
IUPAC Name |
5-bromo-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-2-4-10(5-3-9)8-13-18-19-15(21-13)17-14(20)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOIMDSJZFFWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination of thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reaction: The brominated thiophene is then coupled with the 1,3,4-oxadiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has shown promise as a scaffold for drug development. Its derivatives have been investigated for:
-
Anticancer Activity : Studies indicate that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Exhibited low micromolar IC50 values.
- U-937 (Leukemia) : Induced apoptosis through caspase activation pathways.
- Caspase Activation : Increased levels of cleaved caspase-3 and enhanced p53 expression were observed in treated cells.
- Cell Cycle Arrest : The compound can arrest cells at the G0-G1 phase, inhibiting proliferation.
Materials Science
The compound is also relevant in materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The synthesis of such materials often involves optimizing the electronic properties through structural modifications.
Biological Research
In biological research, this compound can serve as a probe or ligand to study molecular interactions within biological pathways. Its ability to interact with specific enzymes or receptors allows researchers to explore its role in various biochemical processes.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin. This suggests that structural modifications can significantly impact biological activity.
- Molecular Docking Studies : Molecular docking simulations have indicated potential binding affinities of this compound to various cancer-related targets, supporting its use in targeted therapy development.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further investigation through techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide: Similar structure but with a pyrazole ring instead of an oxadiazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloroacetamide group.
Uniqueness
The uniqueness of 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Biological Activity
5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C_{14}H_{14}BrN_{3}O_{2}S
- Molecular Weight : 368.25 g/mol
- CAS Number : 16854524
The presence of the oxadiazole ring is noteworthy, as oxadiazole derivatives have been widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Properties
Recent studies have shown that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, derivatives similar to 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values in the low micromolar range.
- U-937 (Leukemia) : Induced apoptosis through caspase activation pathways.
In a comparative study, compounds with similar structures were found to be more potent than traditional chemotherapeutics like doxorubicin, suggesting that modifications in the oxadiazole structure can enhance biological activity .
The mechanisms underlying the biological activity of this compound are primarily linked to its ability to induce apoptosis in cancer cells. Key findings include:
- Caspase Activation : Flow cytometry assays indicated that treatment with the compound led to increased levels of cleaved caspase-3 and enhanced p53 expression in treated cells.
- Cell Cycle Arrest : Studies revealed that the compound could arrest cells at the G0-G1 phase, preventing further proliferation .
Case Studies and Research Findings
Several research articles have documented the biological activities of related compounds. Notable findings include:
-
Study on Oxadiazole Derivatives :
- A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds showed IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells .
- These compounds were found to selectively inhibit cancer cell growth without significantly affecting normal cells at higher concentrations.
- In Vivo Studies :
- Antimicrobial Activity :
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | 0.65 | MCF-7 | Apoptosis induction |
| Related Oxadiazole Derivative | 1.5 | U-937 | Caspase activation |
| Another Oxadiazole Compound | 2.0 | HeLa | Cell cycle arrest |
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates under acidic conditions. For example:
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Route 1 : Condensation of 5-bromothiophene-2-carboxylic acid hydrazide with 4-methylbenzyl-substituted oxadiazole precursors using polyphosphoric acid (PPA) as a catalyst (yield: 70–75%) .
-
Route 2 : Coupling via carbodiimide-mediated amide bond formation between thiophene-2-carboxamide derivatives and functionalized oxadiazoles (yield: 68–94%) .
-
Key Parameters : Reaction time (5–12 hours), temperature (80–120°C), and purification via ethanol recrystallization .
- Data Table 1 : Synthesis Optimization
| Precursor | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiophene-2-carboxamide hydrazide | PPA, 120°C | 72 | >95% | |
| Oxadiazole intermediate | DCC/DMAP, DMF | 68 | 93% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use multi-spectroscopic techniques:
- IR Spectroscopy : Confirm C=O (1660–1683 cm⁻¹), C=N (1571–1586 cm⁻¹), and C-O-C (1072–1124 cm⁻¹) stretches .
- NMR Analysis : H-NMR (DMSO-d6) signals at δ 2.26–2.59 ppm (CH3), 7.12–7.87 ppm (aromatic protons), and 10.42 ppm (NH) .
- HRMS/Elemental Analysis : Validate molecular formula (e.g., C14H13N5O2S, Calc. C: 53.32%; Found: 53.45%) .
Advanced Research Questions
Q. How to design experiments to evaluate its biological activity?
- Methodological Answer :
-
Anticancer Screening : Use NCI-60 cell lines (e.g., CCRF-CEM leukemia cells) with % growth inhibition (% GI) as a metric. Compare with reference compounds like NSC 754633 (PCC = 0.82) .
-
Antioxidant Assays : Measure IC50 values via DPPH radical scavenging (e.g., IC50 = 15.14 μM for similar oxadiazoles) .
-
Receptor Binding : Radioligand displacement assays for CB1/CB2 receptors (IC50: 1.35–1.46 nM for bromophenyl-oxadiazole derivatives) .
- Data Table 2 : Biological Activity Summary
| Assay Type | Model/Line | Key Result | Reference |
|---|---|---|---|
| Anticancer | CCRF-CEM | % GI = 68.89 | |
| Antioxidant | DPPH Scavenging | IC50 = 15.14 μM | |
| CB1 Receptor | HEK293 Cells | IC50 = 1.35 nM |
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Variable Substituent Analysis : Compare analogues with substituents like 4-methylbenzyl vs. 4-chlorophenyl. For example, 4-methylbenzyl enhances lipophilicity (logP = 3.2) but reduces solubility vs. 4-chlorophenyl (logP = 3.5) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to CB1 receptors. Bromine at thiophene-C5 improves steric fit (ΔG = −9.8 kcal/mol) .
- Statistical Validation : Apply Pearson correlation coefficients (PCC) to compare activity trends across datasets (e.g., PCC = 0.75 for cytotoxicity vs. logP) .
Q. What strategies improve the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Prodrug Design : Esterify carboxylic acid groups (e.g., methyl esters) to enhance oral bioavailability (t1/2 increased from 2.1 to 4.8 hours) .
- Caco-2 Permeability Assays : Measure apparent permeability (Papp) > 1 × 10⁻⁶ cm/s for optimal intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes; introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated degradation .
Data Contradiction Analysis
Q. Why do some studies report conflicting antioxidant vs. anticancer activities for oxadiazole derivatives?
- Methodological Answer :
- Mechanistic Divergence : Antioxidant activity correlates with phenolic -OH groups (e.g., IC50 = 15.14 μM for 6i ), while anticancer activity requires bromine/thiophene motifs for apoptosis induction .
- Assay Conditions : Varying ROS levels in cell lines (e.g., HCT116 vs. CCRF-CEM) alter oxidative stress responses .
- Dose-Dependent Effects : Biphasic responses observed at 10–100 μM (antioxidant at low doses, pro-oxidant at high doses) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
